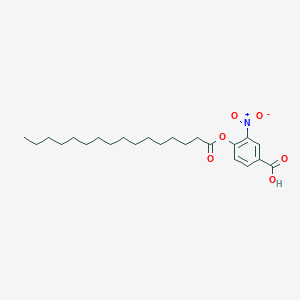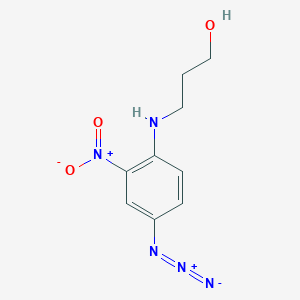
3-(4-Azido-2-nitroanilino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Azido-2-nitroanilino)propan-1-ol is a chemical compound with the molecular formula C9H11N5O3 It is characterized by the presence of azido and nitro functional groups attached to an aniline ring, along with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azido-2-nitroanilino)propan-1-ol typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the azidation of the nitroaniline derivative. The final step involves the introduction of the propanol side chain through a suitable alkylation reaction. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Safety measures are crucial due to the presence of azido and nitro groups, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
3-(4-Azido-2-nitroanilino)propan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Copper(I) catalysts for click chemistry.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-(4-Amino-2-nitroanilino)propan-1-ol.
Substitution: 1,2,3-Triazole derivatives.
Oxidation: 3-(4-Azido-2-nitroanilino)propanal.
Scientific Research Applications
3-(4-Azido-2-nitroanilino)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Azido-2-nitroanilino)propan-1-ol involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly selective and efficient, making the compound valuable for bioconjugation and material science applications. The azido group acts as a reactive site, enabling the formation of covalent bonds with alkyne-containing molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-2-nitroanilino)propan-1-ol: Similar structure but with an amino group instead of an azido group.
3-Azido-1-propanol: Lacks the nitroaniline moiety, simpler structure.
4-Azidoaniline: Contains the azido group but lacks the propanol side chain.
Uniqueness
3-(4-Azido-2-nitroanilino)propan-1-ol is unique due to the combination of azido and nitro groups on the aniline ring, along with the propanol side chain. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
64309-10-0 |
|---|---|
Molecular Formula |
C9H11N5O3 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
3-(4-azido-2-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H11N5O3/c10-13-12-7-2-3-8(11-4-1-5-15)9(6-7)14(16)17/h2-3,6,11,15H,1,4-5H2 |
InChI Key |
RIZAXWQKGLQMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
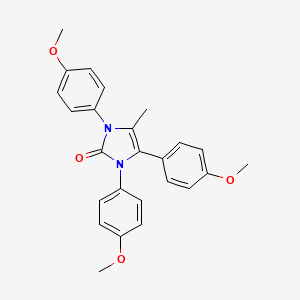
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

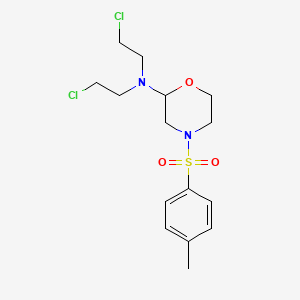
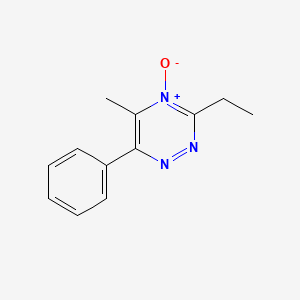

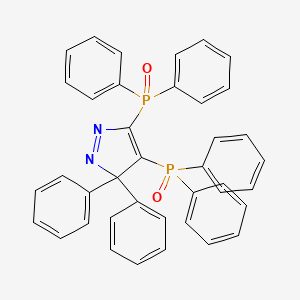
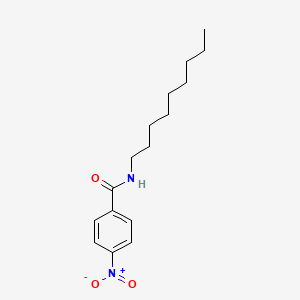
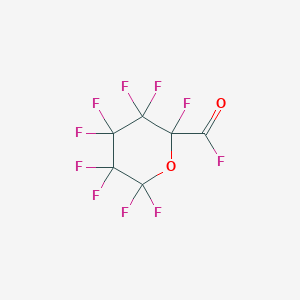
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
